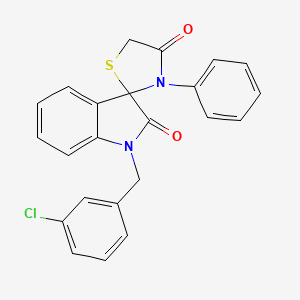

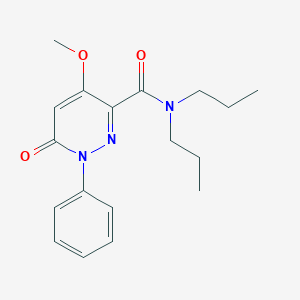

![molecular formula C26H30N6O4 B2499315 2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105230-57-6](/img/structure/B2499315.png)

2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of the [1,2,4]triazolo[4,3-a]quinazoline class, which is known for its potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, it is structurally related to the compounds studied within these papers. The [1,2,4]triazolo[4,3-a]quinazoline scaffold is a fused heterocyclic system that has been explored for various biological activities, including anti-inflammatory, analgesic, and antifungal properties.

Synthesis Analysis

The synthesis of related 1,2,4-triazolo-quinazoline derivatives has been reported using non-conventional methodologies. For instance, a series of 1,2,4-triazolo-quinazoline-thiones were synthesized by irradiating a mixture of 1,2,4-triazolo-quinazolinones with microwave irradiation in the presence of 1,4-dioxane . This method provides a rapid and efficient route to the desired compounds, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinazoline derivatives is characterized by NMR and HRMS techniques, as demonstrated in the synthesis of triazolo-quinazoline-thiones . These techniques are crucial for confirming the structure of newly synthesized compounds, including the identification of substituents on the quinazoline ring system.

Chemical Reactions Analysis

The chemical reactivity of the [1,2,4]triazolo[4,3-a]quinazoline derivatives is not explicitly detailed in the provided papers. However, the synthesis procedures suggest that these compounds can undergo various chemical transformations, such as cyclocondensation and substitution reactions, to introduce different functional groups and achieve structural diversity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the [1,2,4]triazolo[4,3-a]quinazoline derivatives include solvatochromism, which is the change in the absorption spectra of compounds in solvents of different polarities . This property is significant for understanding the solubility and stability of these compounds in various environments. Additionally, the lack of acute gastrolesivity in related compounds suggests that the compound may also exhibit favorable safety profiles in terms of gastrointestinal toxicity .

Future Directions

Given the versatile biological activities of triazole compounds , there is potential for further exploration and development of new classes of antibacterial agents to fight multidrug-resistant pathogens . The synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues could be a promising future direction .

properties

IUPAC Name |

2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,5-dioxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O4/c1-6-11-30-24(35)19-9-8-18(23(34)27-15(2)3)13-21(19)32-25(30)29-31(26(32)36)14-22(33)28-20-10-7-16(4)12-17(20)5/h7-10,12-13,15H,6,11,14H2,1-5H3,(H,27,34)(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAQCJRGKASDIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

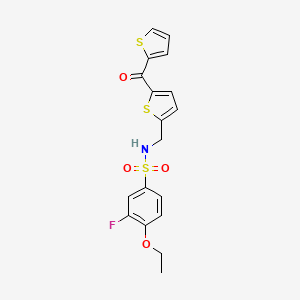

![N-[5-(azepan-1-ylcarbonyl)-6-piperazin-1-ylpyridin-3-yl]-2-chlorobenzamide](/img/structure/B2499233.png)

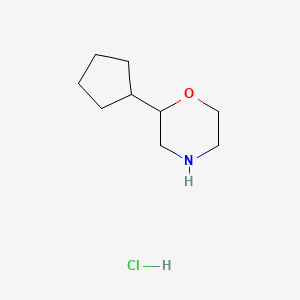

![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B2499235.png)

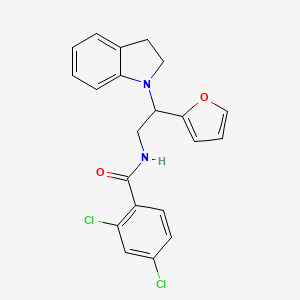

![benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate](/img/structure/B2499236.png)

![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499238.png)

![1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B2499244.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2499247.png)

![2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2499249.png)

![2-(3-Methylbutylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2499252.png)

![2-chloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2499255.png)